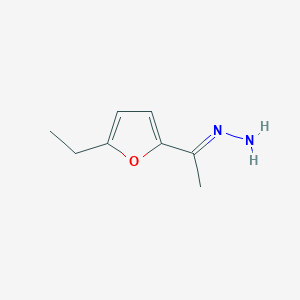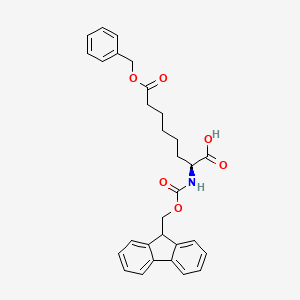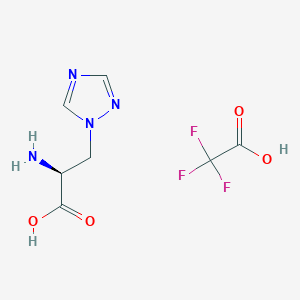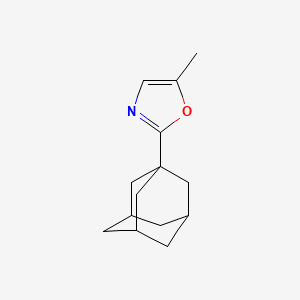![molecular formula C69H115N11O17 B12854890 [4-[[(2S)-2-[[(2S)-2-[3-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methyl N-[(2S)-1-[[(2S)-2-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methylbutanoyl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylcarbamate](/img/structure/B12854890.png)
[4-[[(2S)-2-[[(2S)-2-[3-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methyl N-[(2S)-1-[[(2S)-2-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methylbutanoyl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Amino-PEG4-Val-Cit-PAB-MMAE is a compound used primarily in the synthesis of antibody-drug conjugates (ADCs). It consists of an amino-PEG4 spacer, a protease-sensitive valine-citrulline dipeptide, a para-aminobenzyl carbamate (PABC) linker, and a monomethyl auristatin E (MMAE) payload . This compound is designed to deliver cytotoxic agents specifically to cancer cells, minimizing damage to healthy cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Amino-PEG4-Val-Cit-PAB-MMAE involves several steps:
Formation of the Amino-PEG4 Spacer: The amino-PEG4 spacer is synthesized by reacting polyethylene glycol (PEG) with an amine group.
Attachment of the Valine-Citrulline Dipeptide: The valine-citrulline dipeptide is attached to the amino-PEG4 spacer using standard peptide coupling reagents such as HATU or EDC.
Incorporation of the PABC Linker: The PABC linker is then attached to the dipeptide using similar peptide coupling techniques.
Conjugation with MMAE: Finally, the MMAE payload is conjugated to the PABC linker, completing the synthesis of Amino-PEG4-Val-Cit-PAB-MMAE
Industrial Production Methods
Industrial production of Amino-PEG4-Val-Cit-PAB-MMAE follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Synthesis: Depending on the scale, batch or continuous flow synthesis methods are employed to ensure high yield and purity.
Purification: The compound is purified using techniques such as high-performance liquid chromatography (HPLC) to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
Amino-PEG4-Val-Cit-PAB-MMAE undergoes several types of chemical reactions:
Protease Cleavage: The valine-citrulline dipeptide is cleaved by proteases, releasing the MMAE payload.
Amide Bond Formation: The primary amine in the amino-PEG4 spacer forms amide bonds with carboxylic acids in the presence of activator reagents.
Common Reagents and Conditions
Protease Cleavage: Enzymatic conditions with specific proteases.
Amide Bond Formation: Reagents such as HATU or EDC in the presence of a base like DIPEA.
Major Products Formed
Scientific Research Applications
Amino-PEG4-Val-Cit-PAB-MMAE has a wide range of scientific research applications:
Cancer Therapy: It is primarily used in the development of ADCs for targeted cancer therapy. .
Drug Delivery Systems: It is used in the design of drug delivery systems that can navigate biological barriers and deliver drugs to specific sites of action.
Biological Research: The compound is employed in studies investigating the mechanisms of drug delivery and the efficacy of targeted therapies.
Mechanism of Action
The mechanism of action of Amino-PEG4-Val-Cit-PAB-MMAE involves several steps:
Targeting: The ADC targets cancer cells through the monoclonal antibody component.
Internalization: The ADC is internalized by the cancer cell.
Protease Cleavage: The valine-citrulline dipeptide is cleaved by intracellular proteases, releasing the MMAE payload.
Cytotoxic Effect: MMAE inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis
Comparison with Similar Compounds
Amino-PEG4-Val-Cit-PAB-MMAE is unique due to its specific design for targeted drug delivery. Similar compounds include:
Azido-PEG4-Val-Cit-PAB-MMAE: Contains an azide group for click chemistry applications.
DBCO-PEG4-Val-Cit-PAB-MMAE: Features a dibenzocyclooctyne group for copper-free click chemistry.
Mal-PEG4-Val-Cit-PAB-MMAE: Utilizes a maleimide group for thiol-specific conjugation.
These compounds share similar structures but differ in their functional groups, allowing for diverse applications in targeted drug delivery and ADC development .
Properties
Molecular Formula |
C69H115N11O17 |
|---|---|
Molecular Weight |
1370.7 g/mol |
IUPAC Name |
[4-[[(2S)-2-[[(2S)-2-[3-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methyl N-[(2S)-1-[[(2S)-2-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methylbutanoyl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylcarbamate |
InChI |
InChI=1S/C69H115N11O17/c1-15-46(8)60(54(91-13)41-56(82)80-32-20-24-53(80)62(92-14)47(9)63(84)73-48(10)61(83)50-21-17-16-18-22-50)78(11)58(44(4)5)66(87)77-67(88)59(45(6)7)79(12)69(90)97-42-49-25-27-51(28-26-49)74-64(85)52(23-19-31-72-68(71)89)75-65(86)57(43(2)3)76-55(81)29-33-93-35-37-95-39-40-96-38-36-94-34-30-70/h16-18,21-22,25-28,43-48,52-54,57-62,83H,15,19-20,23-24,29-42,70H2,1-14H3,(H,73,84)(H,74,85)(H,75,86)(H,76,81)(H3,71,72,89)(H,77,87,88)/t46-,47+,48+,52-,53-,54+,57-,58-,59-,60-,61+,62+/m0/s1 |
InChI Key |
LWOCEMRRZJTWLO-SFLKBQQHSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@H](C)[C@H](C2=CC=CC=C2)O)OC)OC)N(C)[C@@H](C(C)C)C(=O)NC(=O)[C@H](C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)CCOCCOCCOCCOCCN |
Canonical SMILES |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(C(C)C)C(=O)NC(=O)C(C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCOCCOCCOCCOCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Bromo-7-methoxybenzo[d]oxazole](/img/structure/B12854819.png)
![1-(4-chloro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridin-1-yl)-2,2,2-trifluoroethan-1-one](/img/structure/B12854828.png)

![2-(2,4-Dimethyl-phenylamino)-N-(5-methyl-[1,3,4]thiadiazol-2-yl)-propionamide](/img/structure/B12854831.png)
![3-(4-Fluorophenyl)-5,6-dihydro-4H-pyrrolo[3,4-d]isoxazole](/img/structure/B12854835.png)

![N-(1-(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-2-methylpropyl)-3-methylbenzamide](/img/structure/B12854843.png)

![5-Chloro-2-[chloro(difluoro)methyl]pyridine](/img/structure/B12854855.png)
![Ethyl 2-(3-fluoro-4-((7-(2-(2-methoxyethoxy)phenyl)thieno[2,3-d]pyridazin-4-yl)amino)phenyl)acetate](/img/structure/B12854856.png)
![3-morpholin-4-yl-7H-benzo[a]anthracen-12-one](/img/structure/B12854860.png)


![(E)-3-[(2R)-Morpholin-2-yl]prop-2-enoic acid](/img/structure/B12854878.png)
